2-chloro-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, which is related to ketones and aldehydes by the replacement of the oxygen with the –NNH2 functional group
Preparation Methods
The synthesis of 2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 2,5-dibromo-3,4-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the halogenated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-chloro-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide is similar to other hydrazones, such as 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide . it is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 2-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
These compounds share a common hydrazone structure but differ in their substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C14H9Br2ClN2O3 |
---|---|
Molecular Weight |
448.49 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9Br2ClN2O3/c15-9-5-7(11(16)13(21)12(9)20)6-18-19-14(22)8-3-1-2-4-10(8)17/h1-6,20-21H,(H,19,22)/b18-6+ |
InChI Key |
JZXFOIZEDUARRQ-NGYBGAFCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br)Cl |
Origin of Product |
United States |
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